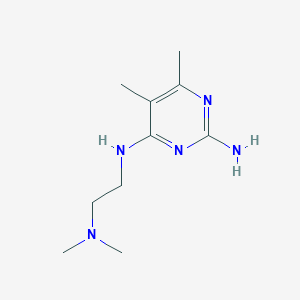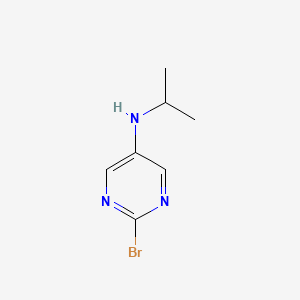
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5-position and a keto group at the 6-position of the pyridine ring, along with an acetic acid moiety attached to the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Another approach involves the use of 5-chloro-2-pyridinecarboxaldehyde as a starting material. This compound is reacted with malonic acid in the presence of a base such as sodium ethoxide to form the corresponding acetic acid derivative. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-chloro-2-pyridinecarboxylic acid, while reduction can produce 2-(5-chloro-6-hydroxy-1H-pyridin-2-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-chloro-2-pyridinyl)acetic acid: Similar structure but lacks the keto group at the 6-position.
2-(5-chloro-6-hydroxy-1H-pyridin-2-yl)acetic acid: Similar structure but has a hydroxyl group instead of a keto group at the 6-position.
2-(5-chloro-6-methyl-1H-pyridin-2-yl)acetic acid: Similar structure but has a methyl group instead of a keto group at the 6-position.
Uniqueness
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid is unique due to the presence of both the chloro and keto groups on the pyridine ring, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
1227600-55-6 |
|---|---|
Molekularformel |
C7H6ClNO3 |
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-2-1-4(3-6(10)11)9-7(5)12/h1-2H,3H2,(H,9,12)(H,10,11) |
InChI-Schlüssel |
LUCLWXNYUCFBCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=O)C(=C1)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


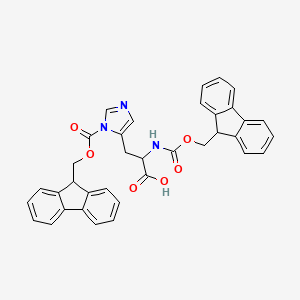

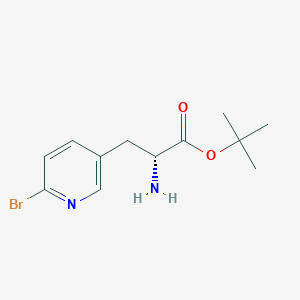
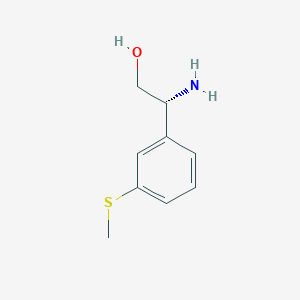

![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)

![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)


